(4-Bromofuran-2-yl)methanol
Overview
Description
(4-Bromofuran-2-yl)methanol is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the fourth position and a hydroxymethyl group at the second position of the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromofuran-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of furan followed by the introduction of a hydroxymethyl group. The bromination of furan can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran can then be reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Bromofuran-2-carboxylic acid.
Reduction: Furan-2-ylmethanol.
Substitution: 4-Methoxyfuran-2-ylmethanol.
Scientific Research Applications
(4-Bromofuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of (4-Bromofuran-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-furaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity and applications.
2,5-Dibromofuran: Contains two bromine atoms, making it more reactive in substitution reactions.
Uniqueness
(4-Bromofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the furan ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
(4-bromofuran-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKNGISHZQLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484827 | |
Record name | (4-Bromofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59413-71-7 | |
Record name | (4-Bromofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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